BenchChemオンラインストアへようこそ!

Holmium(III) 2,4-pentanedionate

Brachytherapy Neutron activation Radionuclide therapy

Holmium(III) 2,4-pentanedionate (CAS 14589-33-4), commonly referred to as holmium acetylacetonate or Ho(acac)₃, is a homoleptic β-diketonate coordination complex of the heavy lanthanide holmium in the +3 oxidation state. Its molecular formula is C₁₅H₂₁HoO₆ (molecular weight 462.26 g·mol⁻¹).

Molecular Formula C15H24HoO6
Molecular Weight 465.28 g/mol
CAS No. 14589-33-4
Cat. No. B1143704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolmium(III) 2,4-pentanedionate
CAS14589-33-4
Molecular FormulaC15H24HoO6
Molecular Weight465.28 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ho]
InChIInChI=1S/3C5H8O2.Ho/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;
InChIKeyUPWLAELMJOPYAE-LNTINUHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Holmium(III) 2,4-Pentanedionate (Ho(acac)₃) for Research Procurement: Core Identity and Specification Profile


Holmium(III) 2,4-pentanedionate (CAS 14589-33-4), commonly referred to as holmium acetylacetonate or Ho(acac)₃, is a homoleptic β-diketonate coordination complex of the heavy lanthanide holmium in the +3 oxidation state. Its molecular formula is C₁₅H₂₁HoO₆ (molecular weight 462.26 g·mol⁻¹) . The compound is typically supplied as a trihydrate powder with a certified purity of 99.9% (REO basis) under the REacton™ grade, exhibiting a melting point of 101 °C and insolubility in water with hygroscopic behavior [1]. Unlike lighter lanthanide acetylacetonates, the anhydrous form is unlikely to exist per se; the dihydrate has been characterized by X-ray crystallography as featuring 8-coordinate Ho(III) [1]. This compound serves as a soluble organometallic holmium source in organic solvents and finds principal application in thin-film precursor chemistry, optical materials, and as a critical intermediate for neutron-activatable brachytherapy microspheres.

Why Generic Substitution of Holmium(III) 2,4-Pentanedionate with Other Lanthanide Acetylacetonates Is Scientifically Unjustified


Though all heavy lanthanide tris(acetylacetonate) complexes share the same ligand set and stoichiometry, equating them as interchangeable is contradicted by evidence across multiple physicochemical dimensions. The ionic radius contraction across the lanthanide series—from Dy³⁺ (91.2 pm) through Ho³⁺ (90.1 pm), Er³⁺ (89.0 pm), Tm³⁺ (88.0 pm), Yb³⁺ (86.8 pm), to Lu³⁺ (86.1 pm)—systematically alters coordination geometry, thermal stability, volatility, and optical transition intensities [1][2]. Most critically, the nuclear properties of the central metal ion confer entirely distinct functional capabilities: the high thermal neutron capture cross-section of ¹⁶⁵Ho (approximately 60 barns), coupled with the favorable decay characteristics of ¹⁶⁶Ho (half-life 26.8 h, β⁻ emission for therapy, γ emission for imaging), is a feature absent in Er, Tm, Yb, and Lu acetylacetonates, rendering Ho(acac)₃ uniquely suited for neutron-activatable brachytherapy applications [1]. The quantitative comparisons below establish that selecting Ho(acac)₃ over its nearest-neighbor analogs is a requirement driven by measurable performance differences rather than by vendor preference.

Quantitative Comparator-Based Evidence Guide for Holmium(III) 2,4-Pentanedionate Selection


Neutron Activability for Brachytherapy: Ho(acac)₃ Outperforms Dy, Sm, La, and All Other Heavy Lanthanide Acetylacetonates

In a systematic head-to-head comparison of lanthanide acetylacetonate complexes for encapsulation into poly(L-lactic acid) microspheres intended for neutron-activated brachytherapy, Ho(acac)₃ was identified as the most promising candidate among the four lanthanides investigated—Ho, Dy, Sm, and La—on the basis of multiple quantitative criteria [1]. Across the lanthanide series, decreasing ionic radius (Ho³⁺: 90.1 pm vs. Dy³⁺: 91.2 pm vs. Sm³⁺: 95.8 pm vs. La³⁺: 103.2 pm) led to (a) greater complexation ability, (b) larger formation and stability constants, (c) increased solubility of the Ln complex in chloroform, and (d) higher maximum percent incorporation of the stable lanthanide into PLA spheres [1]. Beyond these physico-chemical trends, the decisive advantage of holmium is isotopic: ¹⁶⁵Ho (natural abundance 100%) possesses a thermal neutron capture cross-section of approximately 60 barns, enabling efficient conversion to ¹⁶⁶Ho, which decays with a half-life of 26.8 h via β⁻ emission (Emax = 1.84 MeV) and γ photon emission (81 keV) [2][3]. No other lanthanide acetylacetonate among Er, Tm, Yb, or Lu provides this combination of high neutron capture cross-section, therapeutically useful β⁻ energy, imageable γ emission, and a logistically manageable half-life.

Brachytherapy Neutron activation Radionuclide therapy

Melting Point Differentiation: Ho(acac)₃ Exhibits the Lowest Melting Point Among Heavy Lanthanide Tris(acetylacetonate)s

The melting points of heavy lanthanide tris(acetylacetonate) hydrates form a systematic trend reflecting the lanthanide contraction, and Ho(acac)₃ sits at the extreme low end among its direct analogs [1]. The measured melting point of Ho(acac)₃ is 101 °C (trihydrate form) [1]. This is 2 °C lower than Er(acac)₃ (103 °C) [2], 20–21 °C lower than Tm(acac)₃ (121–122 °C) , 21 °C lower than Yb(acac)₃ (122 °C) , and 57–62 °C lower than Lu(acac)₃ hydrate (158–163 °C) [3]. A lower melting point is a significant differentiator for applications requiring volatility, such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) of holmium-containing thin films, as lower sublimation onset temperatures reduce thermal budget requirements and minimize premature ligand decomposition.

Thermophysical properties Volatility Precursor chemistry

Optical Hypersensitive Transitions: Ho(acac)₃ Displays Pronounced 4f–4f Intensity Enhancement with Ligand/Solvent Sensitivity Unmatched by Er or Tm Analogs

The optical absorption spectrum of [Ho(acac)₃(H₂O)₂]·H₂O in the visible region was systematically studied in six non-aqueous solvents (methanol, ethanol, isopropanol, chloroform, acetonitrile, pyridine), revealing that the hypersensitive ⁵G₆←⁵I₈ transition centered at 450 nm and the ⁵G₅, ³H₅, ³H₆←⁵I₈ transition region centered at 360 nm exhibit the largest intensity variation among all observed bands [1]. The band shape and oscillator strength of these hypersensitive transitions display pronounced changes compared to the Ho³⁺ aqua-ion, with pyridine identified as the most effective solvent in promoting 4f–4f spectral intensity [1]. This hypersensitivity arises from the quadrupolar nature of the transition (selection rule |ΔJ| ≤ 2), making the ⁵G₆←⁵I₈ band an exceptionally sensitive probe of the Ho³⁺ coordination environment, ligand field asymmetry, and solvent polarity. Complementary Sparkle/PM7 calculations on [Ho(acac)₃(pz)] (pz = pyrazole) confirmed a capped trigonal prismatic (C₂v) geometry distinct from the pentagonal bipyramidal (D₅ₕ) geometry adopted by the homologous [Pr(acac)₃(pz)] complex, demonstrating that the ionic radius of Ho³⁺ directly shapes the coordination polyhedron and thereby the optical response [2].

Optical spectroscopy 4f–4f transitions Hypersensitivity

ZnO Quantum Dot Compatibilization in Epoxy Resins: Ho(acac)₃ Functions as a Dispersity-Enhancing Interfacial Agent

In a materials engineering application, Ho(AcAc)₃ was employed to modify ZnO quantum dots (QDs) prior to incorporation into an epoxy resin matrix. FTIR spectroscopy confirmed chemical interaction between Ho(AcAc)₃ and ZnO QDs. Crucially, epoxy composites containing Ho(AcAc)₃-modified ZnO QDs exhibited higher visible light transmittance than composites containing unmodified ZnO QDs, and Ho(AcAc)₃ improved the dispersity of ZnO QDs in the epoxy resin [1]. Additionally, Ho(AcAc)₃ lowered the emission intensity of ZnO QDs by modifying the QD surface defects, with distinct effects observed on three types of ZnO QDs bearing different optical defect populations [1]. The study concluded that Ho(AcAc)₃ acts as a compatibilizer at the ZnO QD–epoxy interface, enabling homogeneous dispersion without agglomeration—a functional role not demonstrated for other lanthanide acetylacetonates in comparable nanocomposite systems.

Nanocomposites Epoxy resins Quantum dot dispersion

In Vitro and In Vivo Microsphere Stability: Ho(acac)₃-Loaded PLLA Microspheres Demonstrate 0.5% Holmium Release Over 6 Months

The clinical viability of Ho(acac)₃ as a brachytherapy precursor depends on the retention of holmium within the polymeric microsphere matrix under physiological conditions. In a comprehensive in vitro and in vivo stability study, HoAcAc-loaded poly(L-lactic acid) microspheres (HoAcAcMS) were incubated in phosphate buffer at 37 °C for 6 months. The cumulative in vitro release of holmium after 6 months was only 0.5% of the total holmium load [1]. Complementary in vivo evaluation in VX2 tumor-bearing rabbits demonstrated that no holmium was detected in feces, urine, femur, or blood following intratumoral administration, and histological examination after 30 days revealed clusters of intact microspheres amidst necrotic tissue [1]. This exceptional retention performance—0.5% release over 6 months in vitro with zero detectable systemic leakage in vivo—establishes a quantitative stability benchmark. While no direct comparator study with Dy(acac)₃, Sm(acac)₃, or La(acac)₃ microspheres exists under identical conditions, the absolute values provide a procurement-relevant quality criterion for Ho(acac)₃ as a brachytherapy precursor.

Drug delivery Microsphere stability In vivo retention

Optimal Research and Industrial Application Scenarios for Holmium(III) 2,4-Pentanedionate Based on Comparative Evidence


Neutron-Activatable Brachytherapy Microsphere and Nanoparticle Fabrication

The unique nuclear properties of ¹⁶⁵Ho—high thermal neutron capture cross-section (~60 barns) yielding ¹⁶⁶Ho with a 26.8 h half-life that emits both therapeutic β⁻ particles (Emax = 1.84 MeV) and imageable γ photons (81 keV)—make Ho(acac)₃ the only acetylacetonate complex suitable as a precursor for neutron-activatable brachytherapy devices [1][2]. The Mumper & Jay (1992) study demonstrated that Ho(acac)₃ outperforms Dy(acac)₃, Sm(acac)₃, and La(acac)₃ in complex stability, chloroform solubility, and incorporation efficiency into PLA microspheres [1]. In vivo validation in a feline liver cancer model confirmed percutaneous intratumoral injection of ¹⁶⁶Ho-AcAc-MS is feasible, well-tolerated, and capable of delivering tumor-absorbed doses up to 333 Gy [3]. Researchers developing radionuclide therapies should procure Ho(acac)₃ specifically; no other lanthanide acetylacetonate provides the complete set of nuclear, chemical, and formulation properties required for this application.

Chemical Vapor Deposition and Atomic Layer Deposition of Holmium-Containing Thin Films

The 101 °C melting point of Ho(acac)₃, substantially lower than that of Tm(acac)₃ (121–122 °C), Yb(acac)₃ (122 °C), and Lu(acac)₃ (158–163 °C), translates into a wider thermal budget for CVD and ALD processes [4]. A lower melting point enables lower sublimation temperatures, reducing the risk of premature ligand decomposition and carbon contamination in the deposited holmium oxide film. While quantitative vapor pressure data are not available for a direct volatility comparison across all heavy lanthanide acetylacetonates, the melting point trend strongly suggests that Ho(acac)₃ offers a more favorable sublimation onset than its heavier congeners. This is particularly relevant for ALD of Ho₂O₃ gate dielectrics and for the fabrication of holmium-doped optical waveguide films.

Optical Probe and Sensor Development Exploiting Hypersensitive 4f–4f Transitions

The ⁵G₆←⁵I₈ hypersensitive transition of Ho(acac)₃ centered at 450 nm responds dramatically to changes in ligand coordination, solvent polarity, and adduct formation, as demonstrated by Ansari et al. (2007) across six non-aqueous solvents [5]. This visible-region hypersensitivity is unique among heavy lanthanide acetylacetonates: Er(acac)₃ lacks a comparably intense hypersensitive band in the visible, while Tm(acac)₃ 4f–4f transitions lie predominantly in the UV and IR. Researchers designing optical sensors, luminescent probes, or environment-responsive materials should select Ho(acac)₃ when visible-wavelength interrogation of the coordination sphere is required. The demonstrated geometry shift from D₅ₕ (Pr analog) to C₂v (Ho analog) upon pyrazole adduct formation further enables rational design of coordination-triggered optical switching [6].

ZnO Quantum Dot–Epoxy Nanocomposite Formulation Requiring High Visible Transparency

When formulating ZnO quantum dot/epoxy nanocomposites for optoelectronic encapsulation or transparent coatings, Ho(acac)₃ serves a dual function: modifying ZnO QD surface defects to tune emission intensity, and acting as a compatibilizer that improves QD dispersity and elevates visible light transmittance [7]. This compatibilizer functionality has been experimentally demonstrated only for Ho(acac)₃ among lanthanide acetylacetonates. Laboratories working on ZnO-based nanocomposites should consider Ho(acac)₃ as a targeted additive when dispersity and optical clarity are critical performance parameters.

Quote Request

Request a Quote for Holmium(III) 2,4-pentanedionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.